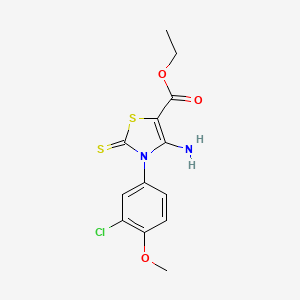

![molecular formula C14H9N3O B2594565 3-methoxybenzo[b][1,6]naphthyridine-4-carbonitrile CAS No. 2100864-57-9](/img/structure/B2594565.png)

3-methoxybenzo[b][1,6]naphthyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CCB02 is a selective inhibitor of the interaction between centrosomal P4.1-associated protein and tubulin. It binds to tubulin and competes for the centrosomal P4.1-associated protein binding site on β-tubulin, with an IC50 value of 689 nM . This compound has shown potent anti-tumor activity and does not inhibit cell cycle- and centrosome-related kinases or the phosphorylation status of Aurora A, Plk1, Plk2, CDK2, and CHK1 .

Preparation Methods

The synthetic routes and reaction conditions for CCB02 are not explicitly detailed in the available literature. it is known that CCB02 is available for research purposes and can be synthesized through custom synthesis services . Industrial production methods are also not specified, but the compound is available in various quantities for research use .

Chemical Reactions Analysis

CCB02 primarily interacts with tubulin and disrupts the centrosomal P4.1-associated protein-tubulin interaction . It does not undergo typical chemical reactions such as oxidation, reduction, or substitution in the context of its biological activity. The major product formed from its interaction is the inhibition of cancer cell proliferation with extra centrosomes .

Scientific Research Applications

CCB02 has significant applications in scientific research, particularly in cancer biology. It has been shown to inhibit the proliferation of cancer cells with extra centrosomes by activating the spindle assembly checkpoint and inducing the recruitment of peri-centriolar material proteins to centrosomes . This enhances the microtubule nucleation activities of centrosomes and prevents the proliferation of centrosome-amplified cancer cells . In vivo studies have demonstrated its potent anti-tumor effects in nude mice bearing subcutaneous human lung tumor xenografts .

Mechanism of Action

CCB02 exerts its effects by selectively binding to tubulin and competing for the centrosomal P4.1-associated protein binding site on β-tubulin . This interaction disrupts the centrosomal P4.1-associated protein-tubulin interaction, leading to the activation of the spindle assembly checkpoint and the recruitment of peri-centriolar material proteins to centrosomes . This enhances the microtubule nucleation activities of centrosomes and prevents the proliferation of cancer cells with extra centrosomes .

Comparison with Similar Compounds

CCB02 is unique in its selective inhibition of the centrosomal P4.1-associated protein-tubulin interaction. Similar compounds include other tubulin binders that do not occupy the same binding site as CCB02 . These compounds include:

- INH6

- WAY-118959-A

- Leucomethylene blue mesylate

- Triclabendazole

- Ansamitocin P 3’

- T-900607

- Albendazole sulfoxide

- CK-666

CCB02 stands out due to its specificity and potent anti-tumor activity without affecting other cell cycle- and centrosome-related kinases .

Properties

IUPAC Name |

3-methoxybenzo[b][1,6]naphthyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O/c1-18-14-11(7-15)13-10(8-16-14)6-9-4-2-3-5-12(9)17-13/h2-6,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJYUHRGCPRPQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dibutylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2594482.png)

![3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2594485.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2594487.png)

![1-(5-chloro-2-methoxyphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2594489.png)

![6-chloro-4-[4-(propan-2-yl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2594492.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2594496.png)

![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide](/img/structure/B2594499.png)

![Benzene, [(3-phenyl-2-propenyl)thio]-](/img/structure/B2594500.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2594501.png)

![3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2594502.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)